An In-depth Technical Guide to 3-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodoaniline, with the CAS number 626-01-7, is a key aromatic amine and organoiodine compound extensively utilized in organic synthesis.[1] Its unique bifunctionality, possessing both a reactive amino group and an iodine substituent, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and significant applications of 3-iodoaniline, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapeutics. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside visualizations of key reaction pathways to facilitate a deeper understanding for researchers in chemistry and drug development.
Core Properties of 3-Iodoaniline
3-Iodoaniline is a clear, yellow to brown liquid or low-melting solid that is sensitive to light.[1] It is characterized by its poor solubility in water but good solubility in common organic solvents. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 626-01-7[1] |
| Molecular Formula | C₆H₆IN[1] |
| Molecular Weight | 219.02 g/mol |
| IUPAC Name | 3-iodoaniline |
| Synonyms | m-Iodoaniline, 1-Amino-3-iodobenzene[1] |
| SMILES | NC1=CC=CC(I)=C1 |
| InChI Key | FFCSRWGYGMRBGD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear yellow to brown liquid or low-melting solid[1] |
| Melting Point | 21-24 °C |
| Boiling Point | 145-146 °C at 15 mmHg |
| Density | 1.821 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.682 |
| Solubility | Insoluble in water |
| Storage Temperature | 2-8°C, light-sensitive[1] |
| Flash Point | 113 °C (closed cup) |
Synthesis of 3-Iodoaniline: Experimental Protocols
The synthesis of 3-iodoaniline can be achieved through various methods, with the reduction of 3-nitroiodobenzene being a common and effective approach. Below is a detailed experimental protocol for this transformation.
Reduction of 1-Iodo-3-nitrobenzene
This protocol outlines the reduction of 1-iodo-3-nitrobenzene to 3-iodoaniline using sodium borohydride with a palladium catalyst.
Materials:
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1-Iodo-3-nitrobenzene
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Ethanol (EtOH)
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Water (H₂O)
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TAPEHA-Pd catalyst (or a similar supported Palladium catalyst)
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Sodium borohydride (NaBH₄)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware and filtration apparatus
Procedure:
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In a round-bottom flask, prepare a solution of 1-iodo-3-nitrobenzene (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).[2]
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To this solution, add the TAPEHA-Pd catalyst (0.015 g).[2]
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Slowly add sodium borohydride (4.0 mmol) to the mixture. A gradual color change to black should be observed, indicating the formation of palladium nanoparticles.[2]
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Stir the reaction mixture vigorously at room temperature under atmospheric pressure for 1.5 hours.[2]
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Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration through a pad of celite.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[2]
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Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
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Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-iodoaniline.[2]
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The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis of 3-Iodoaniline from 1-Iodo-3-nitrobenzene.
Applications in Drug Development
The unique reactivity of 3-iodoaniline makes it a valuable precursor in the synthesis of a variety of pharmaceutical compounds.[1] The presence of the iodine atom allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This has been instrumental in the development of several targeted therapies, particularly tyrosine kinase inhibitors (TKIs) for the treatment of cancer.
Key Intermediate in the Synthesis of Tyrosine Kinase Inhibitors
3-Iodoaniline is a crucial building block for several clinically important TKIs, including Nilotinib and Ponatinib, which are used in the treatment of chronic myeloid leukemia (CML).[4][5]
Nilotinib: This second-generation TKI is synthesized through a multi-step process where a derivative of 3-iodoaniline is coupled with other fragments to construct the final complex molecule.[4] The core structure of Nilotinib contains a substituted aniline moiety that is often derived from precursors like 3-iodoaniline.
Ponatinib: Ponatinib is a multi-targeted TKI designed to overcome resistance to other CML drugs. Its synthesis also involves a key cross-coupling step where a derivative of 3-iodoaniline is used to introduce the substituted phenylamino fragment.[5]
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the 3-iodoaniline derivative with a suitable boronic acid or ester. A representative workflow for such a coupling reaction is provided below.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general workflow for the Suzuki-Miyaura coupling of an aryl iodide, such as a derivative of 3-iodoaniline, with a boronic acid.
Materials:
-
3-Iodoaniline derivative (1.0 equiv)
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Aryl boronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Water (if using a biphasic system)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware and workup materials
Procedure:
-
To a reaction flask, add the 3-iodoaniline derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and the base (2.0 equiv).
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Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
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Under a positive pressure of the inert gas, add the palladium catalyst.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Suzuki-Miyaura Coupling Workflow.
Signaling Pathways
Currently, there is a lack of publicly available scientific literature that directly implicates 3-iodoaniline itself in the modulation of specific biological signaling pathways. Its significance in pharmacology primarily stems from its role as a synthetic intermediate in the creation of biologically active molecules. The derivatives of 3-iodoaniline, such as Nilotinib and Ponatinib, are known to inhibit tyrosine kinase signaling pathways, particularly the Bcr-Abl pathway in CML.[5][6]
Conclusion
3-Iodoaniline is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity provide a robust platform for the synthesis of complex organic molecules. Its application in the development of life-saving tyrosine kinase inhibitors highlights its critical importance in drug discovery and development. The experimental protocols and reaction workflows detailed in this guide are intended to serve as a valuable resource for researchers and scientists working in this dynamic field.
